

# comparative analysis of midkine expression in different tumors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *midkine*

Cat. No.: B1177420

[Get Quote](#)

## A Comparative Analysis of **Midkine** Expression in Different Tumors

**Midkine** (MDK) is a heparin-binding growth factor that plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[\[1\]](#)[\[2\]](#) While its expression is low in healthy adult tissues, MDK is significantly overexpressed in a wide range of human malignancies, often correlating with poor prognosis and resistance to therapy.[\[3\]](#) This guide provides a comparative analysis of MDK expression across various tumor types, supported by quantitative data, detailed experimental protocols, and illustrations of key signaling pathways.

## Data Presentation: Midkine Expression in Various Cancers

Midkine overexpression has been reported in at least 20 distinct malignancies.[\[1\]](#) The following table summarizes quantitative data on MDK expression from various studies, utilizing techniques such as Immunohistochemistry (IHC), Quantitative Real-Time PCR (qRT-PCR), and Enzyme-Linked Immunosorbent Assay (ELISA).

| Tumor Type                     | Method  | Key Findings                                                                                                                                                                                             | Reference           |
|--------------------------------|---------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Hepatocellular Carcinoma (HCC) | ELISA   | <p>Serum MDK levels were significantly higher in HCC patients (median: 1.204 ng/mL) compared to healthy individuals (median: 0.195 ng/mL). The sensitivity of serum MDK for HCC diagnosis was 86.9%.</p> | <a href="#">[4]</a> |
| IHC                            |         | <p>High MDK expression was observed in 72% of HCC tissues compared to adjacent normal liver tissue.</p>                                                                                                  | <a href="#">[5]</a> |
| qRT-PCR                        |         | <p>MDK mRNA expression was significantly increased in HCC tissues compared to adjacent non-cancerous tissues.</p>                                                                                        | <a href="#">[6]</a> |
| Pancreatic Cancer              | qRT-PCR | <p>The median value of MDK mRNA expression in pancreatic cancer tissue was 5.4-fold higher than in non-neoplastic pancreatic tissues.</p>                                                                | <a href="#">[7]</a> |
| IHC                            |         | <p>Moderate to strong MDK expression was</p>                                                                                                                                                             | <a href="#">[8]</a> |

found in 74% of ductal adenocarcinomas.

Non-Small Cell Lung Cancer (NSCLC)

ELISA

Serum MDK levels were significantly elevated in NSCLC patients compared to healthy controls. [8]

Small Cell Lung Cancer (SCLC)

ELISA

Serum MDK levels in SCLC patients were significantly higher than in healthy controls and correlated with tumor burden. [9][10]

Breast Cancer

IHC

High MDK expression was associated with higher microvessel density. [11]

Gastric Cancer

ELISA

Patients with Stage I gastric carcinoma showed elevated serum MDK levels. [6]

Colorectal Cancer

ELISA

Circulating MDK levels were significantly elevated in patients with colorectal cancer compared to healthy controls. [12]

Prostate Cancer

IHC

86.3% of clinical prostate cancers were immunoreactive for MDK, with metastatic [13]

|                |         |                                                                                                                           |
|----------------|---------|---------------------------------------------------------------------------------------------------------------------------|
|                |         | lesions showing<br>higher expression.                                                                                     |
| Bladder Cancer | IHC     | MDK overexpression<br>correlated with a poor<br>outcome in patients<br>with invasive cancers. <a href="#">[7]</a>         |
| Ovarian Cancer | IHC     | MDK expression<br>significantly correlated<br>with disease histology <a href="#">[8]</a><br>and differentiation<br>grade. |
| Neuroblastoma  | qRT-PCR | High expression of<br>MDK mRNA was<br>found in primary <a href="#">[8]</a><br>neuroblastoma tissues<br>and cell lines.    |
| Glioblastoma   | -       | MDK is<br>overexpressed and<br>involved in tumor<br>invasion. <a href="#">[14]</a>                                        |

## Midkine Signaling Pathways

**Midkine** exerts its pro-tumorigenic effects by activating several key signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[\[8\]](#)[\[15\]](#) These pathways are crucial for regulating cell growth, survival, and proliferation.



[Click to download full resolution via product page](#)

**Caption: Midkine** signaling pathways in cancer.

# Experimental Workflow for Midkine Expression Analysis

A typical workflow for analyzing MDK expression in tumor samples involves sample collection, processing, and analysis using methods like IHC, Western Blot, or qRT-PCR.



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for MDK expression analysis.

## Experimental Protocols

### Immunohistochemistry (IHC)

This protocol is a general guideline for detecting **Midkine** in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 changes, 5 minutes each).
  - Rehydrate through graded ethanol solutions: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
  - Rinse with distilled water.

- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) using a suitable antigen retrieval reagent (e.g., citrate buffer, pH 6.0).
  - Heat sections in a steamer or water bath at 95-100°C for 20-40 minutes.
  - Allow slides to cool to room temperature.
- Staining:
  - Wash sections in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
  - Incubate with a hydrogen peroxide block for 10 minutes to quench endogenous peroxidase activity.
  - Rinse with wash buffer.
  - Apply a protein block (e.g., normal goat serum) and incubate for 20 minutes.
  - Incubate with the primary anti-**Midkine** antibody at the recommended dilution overnight at 4°C.[9]
  - Wash sections.
  - Apply a biotinylated secondary antibody and incubate for 30 minutes.
  - Wash sections.
  - Apply streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
  - Wash sections.
  - Develop with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.
  - Rinse with distilled water.
- Counterstaining and Mounting:

- Counterstain with hematoxylin.
- Dehydrate through graded ethanol and clear in xylene.
- Mount with a permanent mounting medium.

**Scoring:** A common method for scoring IHC results involves assessing both the staining intensity (e.g., 0 = negative, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positive cells. An IHC score (e.g., ranging from 0 to 300) can be calculated by multiplying the intensity score by the percentage of positive cells.[\[9\]](#)

## Western Blot

This protocol outlines the detection of **Midkine** in cell lysates or tissue homogenates.

- Protein Extraction:
  - Lyse cells or homogenize tissue in RIPA buffer supplemented with protease inhibitors.
  - Centrifuge to pellet cell debris and collect the supernatant.
  - Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE:
  - Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
  - Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
  - Run the gel until the dye front reaches the bottom.
- Protein Transfer:
  - Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunodetection:
  - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (TBS with 0.1% Tween-20) for 1 hour at room temperature.

- Incubate the membrane with the primary anti-**Midkine** antibody at the recommended dilution overnight at 4°C.
- Wash the membrane with TBST (3 changes, 5 minutes each).
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.

- Detection:
  - Apply an enhanced chemiluminescence (ECL) substrate.
  - Visualize the protein bands using an imaging system.

## Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the quantification of **Midkine** mRNA levels.

- RNA Extraction:
  - Extract total RNA from cells or tissues using a commercial kit (e.g., RNeasy Kit, TRIzol).
  - Treat with DNase I to remove any contaminating genomic DNA.
  - Assess RNA quality and quantity using a spectrophotometer.
- cDNA Synthesis:
  - Synthesize first-strand cDNA from total RNA using a reverse transcription kit with oligo(dT) or random primers.
- qPCR:
  - Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for **Midkine**, and a suitable SYBR Green or TaqMan master mix.
  - Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

- Perform the qPCR reaction in a real-time PCR system. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Data Analysis:
  - Determine the cycle threshold (Ct) values for both the target gene (**Midkine**) and the housekeeping gene.
  - Calculate the relative expression of **Midkine** mRNA using the  $\Delta\Delta Ct$  method. The fold change in gene expression is calculated as  $2^{-\Delta\Delta Ct}$ .

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Midkine: A Cancer Biomarker Candidate and Innovative Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Midkine, a heparin-binding cytokine with multiple roles in development, repair and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic value of Midkine expression in patients with solid tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Serum midkine levels are increased in patients with various types of carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Midkine: A Novel Prognostic Biomarker for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Midkine Promotes Tumor Growth and Attenuates the Effect of Cisplatin in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]
- 12. Diagnostic accuracy of ELISA for detecting serum Midkine in cancer patients | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. Midkine: A Promising Molecule for Drug Development to Treat Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Midkine (MDK) in cancer and drug resistance: from inflammation to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative analysis of midkine expression in different tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177420#comparative-analysis-of-midkine-expression-in-different-tumors]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)